molecular formula C18H34O2 B3333592 (9E)-(9,10-~13~C_2_)Octadec-9-enoic acid CAS No. 1173097-41-0

(9E)-(9,10-~13~C_2_)Octadec-9-enoic acid

Cat. No.: B3333592
CAS No.: 1173097-41-0
M. Wt: 284.45 g/mol
InChI Key: ZQPPMHVWECSIRJ-JDZJEAPESA-N
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Description

(9E)-(9,10-~13~C_2_)Octadec-9-enoic acid, also known as elaidic acid, is a monounsaturated trans-fatty acid with the molecular formula C18H34O2. It is a stereoisomer of oleic acid and is commonly found in partially hydrogenated vegetable oils. This compound is significant in various scientific fields due to its unique chemical properties and biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9E)-(9,10-~13~C_2_)Octadec-9-enoic acid typically involves the isomerization of oleic acid. This process can be achieved through catalytic hydrogenation using a palladium catalyst under controlled conditions. The reaction is carried out in the presence of hydrogen gas at elevated temperatures and pressures, leading to the formation of the trans isomer .

Industrial Production Methods

Industrial production of this compound involves the partial hydrogenation of vegetable oils. This process is conducted in large-scale reactors where the oils are treated with hydrogen gas in the presence of a metal catalyst, such as nickel or palladium. The reaction conditions are carefully controlled to ensure the selective formation of the trans isomer .

Chemical Reactions Analysis

Types of Reactions

(9E)-(9,10-~13~C_2_)Octadec-9-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(9E)-(9,10-~13~C_2_)Octadec-9-enoic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (9E)-(9,10-~13~C_2_)Octadec-9-enoic acid involves its incorporation into cellular membranes, where it affects membrane fluidity and function. It can also interact with various enzymes and receptors, influencing metabolic pathways and cellular signaling. The compound’s trans configuration leads to distinct biological effects compared to its cis isomer, oleic acid .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its trans configuration, which imparts distinct physical properties and biological effects compared to its cis isomer, oleic acid. This uniqueness makes it a valuable compound for studying the impact of trans fats on health and for various industrial applications .

Properties

IUPAC Name

(E)-(9,10-13C2)octadec-9-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H,19,20)/b10-9+/i9+1,10+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQPPMHVWECSIRJ-JDZJEAPESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/[13CH]=[13CH]/CCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90746006
Record name (9E)-(9,10-~13~C_2_)Octadec-9-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173097-41-0
Record name (9E)-(9,10-~13~C_2_)Octadec-9-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173097-41-0
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(9E)-(9,10-~13~C_2_)Octadec-9-enoic acid
Reactant of Route 2
(9E)-(9,10-~13~C_2_)Octadec-9-enoic acid
Reactant of Route 3
(9E)-(9,10-~13~C_2_)Octadec-9-enoic acid
Reactant of Route 4
(9E)-(9,10-~13~C_2_)Octadec-9-enoic acid
Reactant of Route 5
(9E)-(9,10-~13~C_2_)Octadec-9-enoic acid
Reactant of Route 6
(9E)-(9,10-~13~C_2_)Octadec-9-enoic acid

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